![molecular formula C24H24N4O4 B2997347 N-(3-甲氧基苯乙基)-5-甲基-2,4-二氧代-3-(对甲苯基)-2,3,4,5-四氢-1H-吡咯并[3,2-d]嘧啶-7-甲酰胺 CAS No. 921535-76-4](/img/structure/B2997347.png)

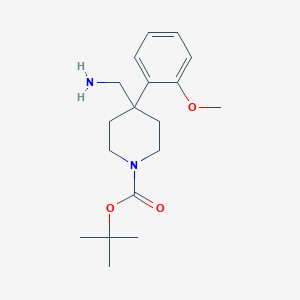

N-(3-甲氧基苯乙基)-5-甲基-2,4-二氧代-3-(对甲苯基)-2,3,4,5-四氢-1H-吡咯并[3,2-d]嘧啶-7-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen, and they are found throughout nature in various forms with nitrogen atoms at positions 1 and 3 . They have enhanced biological potential, i.e., antihypertensive, anticancer, antimicrobial, anti-inflammatory, antioxidant, etc .

Molecular Structure Analysis

Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen . They are an integral part of DNA and RNA, imparting diverse pharmacological properties .Chemical Reactions Analysis

Pyrimidine derivatives have been described with a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .Physical And Chemical Properties Analysis

Pyrimidines are much weaker bases than pyridine and are soluble in water . They are also used as a parent substance for the synthesis of a wide variety of heterocyclic compounds and raw material for drug synthesis .科学研究应用

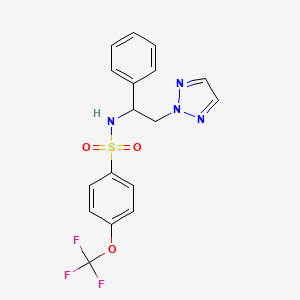

Crystal Structure and Computational Study

The title compound has been characterized using single crystal X-ray diffraction. The crystal structure reveals that it crystallizes in the orthorhombic space group Pna2₁. Key features include:

- Theoretical Modeling : Both DFT (Density Functional Theory) and HF (Hartree-Fock) modeling techniques were used to compare theoretical and experimental results. Geometric parameters from both methods are in good agreement .

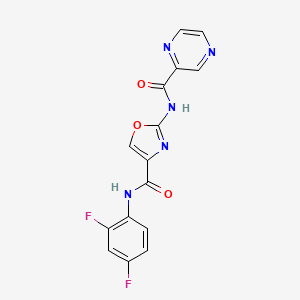

Biological Activity and Medicinal Applications

1,2,4-Triazoles, like the compound , exhibit diverse biological activities. Some notable applications include:

Drug Development

Triazole moieties are present in drugs used to prevent breast cancer, such as Vorozole, Anastrozole, and Letrozole. These compounds highlight the importance of triazoles in medicinal chemistry .

未来方向

作用机制

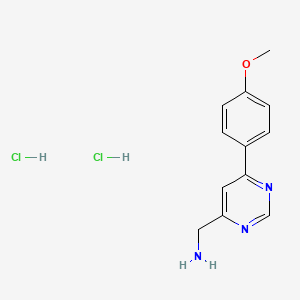

Target of Action

It is known that pyrido[2,3-d]pyrimidine derivatives, a class to which this compound belongs, frequently target dihydrofolate reductase (dhfr), some kinases, such as the tyrosine-protein kinase transforming protein abl or map kinases, and the biotin carboxylase .

Mode of Action

It is known that pyridopyrimidine drugs often inhibit dhfr with high affinity, thereby reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine .

Biochemical Pathways

The inhibition of DHFR leads to a decrease in the synthesis of RNA and DNA, as tetrahydrofolate is necessary for these processes . This can result in the death of rapidly dividing cells, such as cancer cells .

Result of Action

The result of the action of this compound, given its potential inhibition of DHFR, could be the death of rapidly dividing cells, such as cancer cells . This is due to the reduced synthesis of RNA and DNA, which are necessary for cell division .

属性

IUPAC Name |

N-[2-(3-methoxyphenyl)ethyl]-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O4/c1-15-7-9-17(10-8-15)28-23(30)21-20(26-24(28)31)19(14-27(21)2)22(29)25-12-11-16-5-4-6-18(13-16)32-3/h4-10,13-14H,11-12H2,1-3H3,(H,25,29)(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXTDKZKFSSVDHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C(=O)NCCC4=CC(=CC=C4)OC)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(6-Fluoropyridin-2-yl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene](/img/structure/B2997266.png)

![6-(4-Fluorophenyl)-4,7-dimethyl-2-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2997267.png)

![N-(1,1a,6,6a-Tetrahydrocyclopropa[a]inden-1-ylmethyl)prop-2-enamide](/img/structure/B2997269.png)

![Ethyl 5-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2997270.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylethanesulfonamide](/img/structure/B2997274.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2997279.png)

![6-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B2997281.png)

![4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B2997283.png)